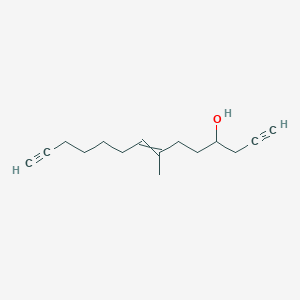
7-Methyltetradec-7-ene-1,13-diyn-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyltetradec-7-ene-1,13-diyn-4-ol is a chemical compound with the molecular formula C15H22O It is characterized by the presence of a methyl group, a double bond, and two triple bonds within its carbon chain, along with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyltetradec-7-ene-1,13-diyn-4-ol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor.
Formation of Triple Bonds: The precursor undergoes a series of reactions to introduce the triple bonds at the desired positions.
Introduction of the Methyl Group: A methylation reaction is performed to add the methyl group at the 7th position.
Formation of the Double Bond: The double bond is introduced through an elimination reaction.
Addition of the Hydroxyl Group: Finally, the hydroxyl group is added via a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyltetradec-7-ene-1,13-diyn-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bonds can be reduced to double or single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
7-Methyltetradec-7-ene-1,13-diyn-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Methyltetradec-7-ene-1,13-diyn-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methyltetradec-7-ene-1,13-diyn-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
7-Methyltetradec-7-ene-1,13-diyn-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
7-Methyltetradec-7-ene-1,13-diyn-4-ol is unique due to its specific combination of functional groups and the presence of both double and triple bonds. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
650636-87-6 |
|---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
7-methyltetradec-7-en-1,13-diyn-4-ol |
InChI |
InChI=1S/C15H22O/c1-4-6-7-8-9-11-14(3)12-13-15(16)10-5-2/h1-2,11,15-16H,6-10,12-13H2,3H3 |
InChI-Schlüssel |
KSDQWYAZWXMOAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCCCC#C)CCC(CC#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


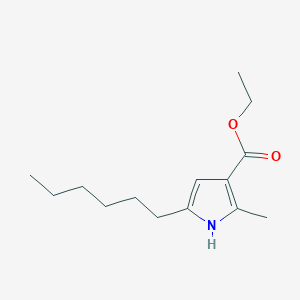

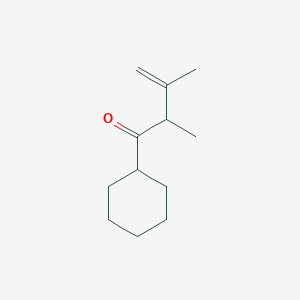

![1-[(3-Chloro-4-methoxyphenyl)(4-chlorophenyl)methyl]piperazine](/img/structure/B12611000.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B12611005.png)
![8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B12611012.png)
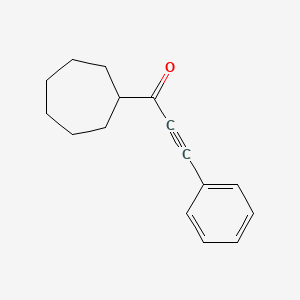
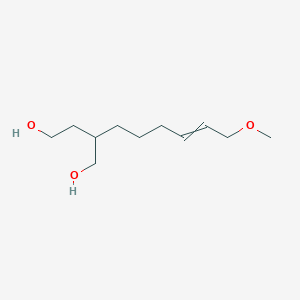
![2,3-Bis[4-(pyren-1-yl)phenyl]quinoxaline](/img/structure/B12611035.png)
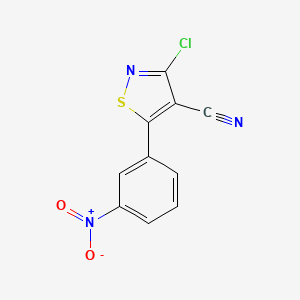
![1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B12611047.png)
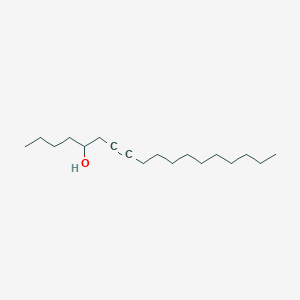
![N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B12611059.png)
